molecular formula C8H6ClN3O3 B11876827 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene CAS No. 138899-85-1

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene

Cat. No.: B11876827
CAS No.: 138899-85-1
M. Wt: 227.60 g/mol
InChI Key: BSXSEOIYSVEJOX-UHFFFAOYSA-N
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Description

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are three-membered ring compounds containing two nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a chloro group, a nitrophenoxy group, and a diazirene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene typically involves the following steps:

    Formation of the Nitrophenoxy Intermediate: The starting material, 4-nitrophenol, is reacted with an appropriate chloromethylating agent to form 4-nitrophenoxy chloromethyl ether.

    Diazirene Ring Formation: The nitrophenoxy intermediate is then subjected to diazirene ring formation through a series of reactions involving chlorination and subsequent cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the chloro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Various oxidized forms depending on the extent of oxidation.

Scientific Research Applications

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Employed in studies involving photoaffinity labeling due to its ability to form covalent bonds with biomolecules upon irradiation.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene involves its ability to form reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, leading to covalent modifications. The specific pathways and targets depend on the context of its use, such as in photoaffinity labeling where it binds to proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-3-[(4-methoxyphenoxy)methyl]-3H-diazirene
  • 3-Chloro-3-[(4-ethoxyphenoxy)methyl]-3H-diazirene
  • 3-Chloro-3-[(4-fluorophenoxy)methyl]-3H-diazirene

Uniqueness

3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interaction profiles.

Properties

CAS No.

138899-85-1

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

3-chloro-3-[(4-nitrophenoxy)methyl]diazirine

InChI

InChI=1S/C8H6ClN3O3/c9-8(10-11-8)5-15-7-3-1-6(2-4-7)12(13)14/h1-4H,5H2

InChI Key

BSXSEOIYSVEJOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2(N=N2)Cl

Origin of Product

United States

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